

# Ethyl morpholine-2-carboxylate chemical structure and IUPAC name

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## Compound of Interest

Compound Name: Ethyl morpholine-2-carboxylate

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An In-Depth Technical Guide to **Ethyl Morpholine-2-Carboxylate**: Structure, Synthesis, and Applications in Drug Discovery

## Abstract

**Ethyl morpholine-2-carboxylate** is a heterocyclic organic compound featuring a morpholine ring, a scaffold of significant interest in medicinal chemistry. This guide provides a comprehensive technical overview of its chemical structure, IUPAC nomenclature, and physicochemical properties. We delve into a representative synthetic protocol, explaining the mechanistic rationale behind the procedural choices. Furthermore, this document explores the compound's strategic importance in drug development, contextualized by the role of the morpholine moiety as a privileged structure. Safety, handling, and storage protocols are also detailed to ensure its effective and safe application in a research environment. This guide is intended for researchers, medicinal chemists, and professionals in drug development who seek to leverage this versatile building block in their discovery pipelines.

## Chemical Identity and Structure

The foundational step in utilizing any chemical building block is a precise understanding of its identity and three-dimensional arrangement.

## IUPAC Name and Synonyms

The formal IUPAC name for this compound is **ethyl morpholine-2-carboxylate**<sup>[1]</sup>. It is also commonly known by several synonyms, including:

- Ethyl 2-morpholinecarboxylate<sup>[1][2]</sup>
- 2-Morpholinecarboxylic acid ethyl ester<sup>[1]</sup>
- Morpholine-2-carboxylic acid ethyl ester<sup>[1]</sup>

## Chemical Structure Visualization

The structure consists of a saturated six-membered morpholine ring, which contains one nitrogen and one oxygen atom at positions 1 and 4, respectively. An ethyl carboxylate group is attached at the 2-position of this ring.

Caption: 2D Chemical Structure of **Ethyl Morpholine-2-carboxylate**.

## Key Identifiers

For unambiguous identification and data retrieval, the following identifiers are critical:

Identifier	Value	Source
CAS Number	107904-06-3	<sup>[1]</sup>
Molecular Formula	C <sub>7</sub> H <sub>13</sub> NO <sub>3</sub>	<sup>[1][3]</sup>
Molecular Weight	159.18 g/mol	<sup>[1][3]</sup>
InChIKey	PTWKMUDNOPBYJO-UHFFFAOYSA-N	<sup>[1][2]</sup>
SMILES	CCOC(=O)C1CNCCO1	<sup>[1]</sup>

## Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in both chemical reactions and biological systems, influencing factors such as solubility, membrane permeability, and metabolic stability.

Property	Value	Description	Source
XLogP3	-0.3	A computed measure of lipophilicity. The negative value suggests hydrophilicity.	[1]
Boiling Point	103 - 105 °C @ 1.0 mmHg	The temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid.	[4]
Hydrogen Bond Donors	1	The N-H group on the morpholine ring can donate a hydrogen bond.	[1]
Hydrogen Bond Acceptors	3	The nitrogen atom, the ring oxygen, and the carbonyl oxygen can accept hydrogen bonds.	[1]
Physical Form	Liquid	The compound exists as a liquid under standard conditions.	[2][4]

## Synthesis and Mechanistic Insights

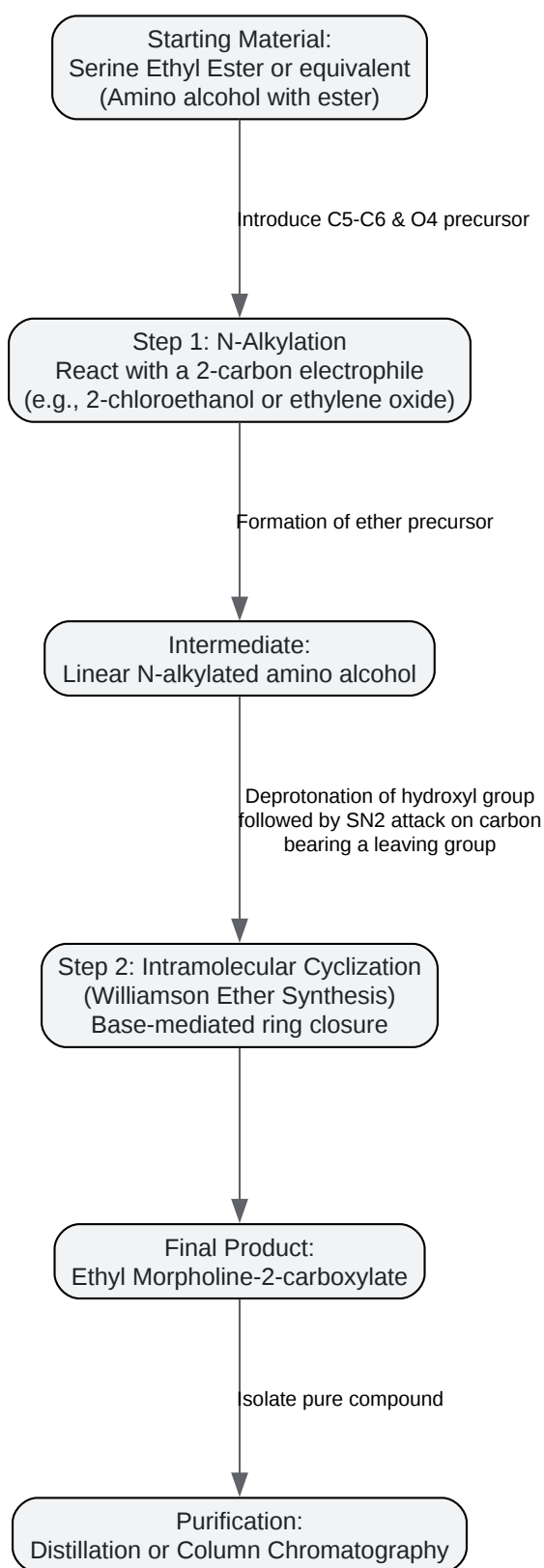
The synthesis of substituted morpholines is a well-established field in organic chemistry, often leveraging cyclization strategies from linear precursors. While multiple specific routes exist, a general and instructive approach involves the cyclization of a protected amino alcohol derivative.

## Rationale for Synthetic Strategy

The morpholine ring is frequently synthesized from vicinal amino alcohols.<sup>[5]</sup> A common strategy involves the reaction of an amino alcohol with a two-carbon electrophile to form the heterocyclic ring. For a 2-substituted morpholine like the target compound, the synthesis would logically start from a precursor that already contains the desired carbon backbone, such as an amino acid derivative. The subsequent cyclization introduces the ether linkage.

## Proposed Synthetic Workflow

This diagram outlines a generalized, two-stage process for synthesizing **ethyl morpholine-2-carboxylate**, starting from a suitable amino acid precursor.



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Caption: Generalized workflow for the synthesis of **Ethyl Morpholine-2-carboxylate**.

## Detailed Experimental Protocol (Representative)

This protocol is a representative example based on established principles of morpholine synthesis.<sup>[5][6]</sup>

Objective: To synthesize **ethyl morpholine-2-carboxylate** via N-alkylation and subsequent intramolecular cyclization.

Materials:

- Serine ethyl ester hydrochloride
- 2-Chloroethanol
- Sodium bicarbonate ( $\text{NaHCO}_3$ )
- Sodium hydride ( $\text{NaH}$ , 60% dispersion in mineral oil)
- Anhydrous Tetrahydrofuran (THF)
- Dichloromethane (DCM)
- Saturated aqueous sodium chloride (brine)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

Procedure:

- N-Alkylation:
  - To a solution of serine ethyl ester hydrochloride (1.0 eq) in a suitable solvent like ethanol, add sodium bicarbonate (2.5 eq).
  - Add 2-chloroethanol (1.2 eq) to the mixture.
  - Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

- Causality: The base neutralizes the hydrochloride and facilitates the nucleophilic attack of the amine onto the electrophilic chloroethanol. Reflux provides the necessary activation energy.
- Cool the reaction, filter off the salts, and concentrate the filtrate under reduced pressure to yield the crude linear intermediate.
- Intramolecular Cyclization:
  - Suspend sodium hydride (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
  - Causality: NaH is a strong, non-nucleophilic base required to deprotonate the hydroxyl group, forming a reactive alkoxide. The inert atmosphere prevents quenching of the base by moisture.
  - Cool the suspension to 0 °C and add a solution of the crude intermediate from Step 1 in anhydrous THF dropwise.
  - Allow the reaction to warm to room temperature and stir overnight.
  - Causality: The generated alkoxide performs an intramolecular S<sub>N</sub>2 attack, displacing a leaving group (formed in situ or from the precursor) to close the ring. This is a classic Williamson ether synthesis.
- Work-up and Purification:
  - Carefully quench the reaction by the slow addition of water at 0 °C to neutralize excess NaH.
  - Extract the aqueous mixture with dichloromethane (3x).
  - Combine the organic layers, wash with brine, dry over anhydrous MgSO<sub>4</sub>, filter, and concentrate under reduced pressure.
  - Causality: Extraction isolates the organic product from inorganic salts. The brine wash removes residual water, and MgSO<sub>4</sub> is a drying agent.

- Purify the crude product by vacuum distillation or silica gel column chromatography to obtain pure **ethyl morpholine-2-carboxylate**.
- Self-Validation: The final product's identity and purity should be confirmed using analytical techniques such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry.

## Applications in Medicinal Chemistry and Drug Development

The morpholine ring is not merely a passive linker; it is an active contributor to the pharmacological profile of a drug candidate.

### The Morpholine Scaffold as a Privileged Structure

Morpholine is recognized as a "privileged structure" in medicinal chemistry.<sup>[7]</sup> This designation is due to its frequent appearance in a wide range of biologically active compounds and approved drugs.<sup>[7][8]</sup> Its utility stems from several advantageous properties:

- **Physicochemical Properties:** The morpholine ring often improves aqueous solubility and metabolic stability, which are crucial pharmacokinetic properties.<sup>[7]</sup>
- **Synthetic Accessibility:** It is a versatile and readily accessible synthetic building block.<sup>[7]</sup>
- **Biological Activity:** As a scaffold, it can be appropriately substituted to interact with a wide array of biological targets, including kinases, receptors, and enzymes.<sup>[7][8]</sup>

### Role of the Ethyl Carboxylate Moiety

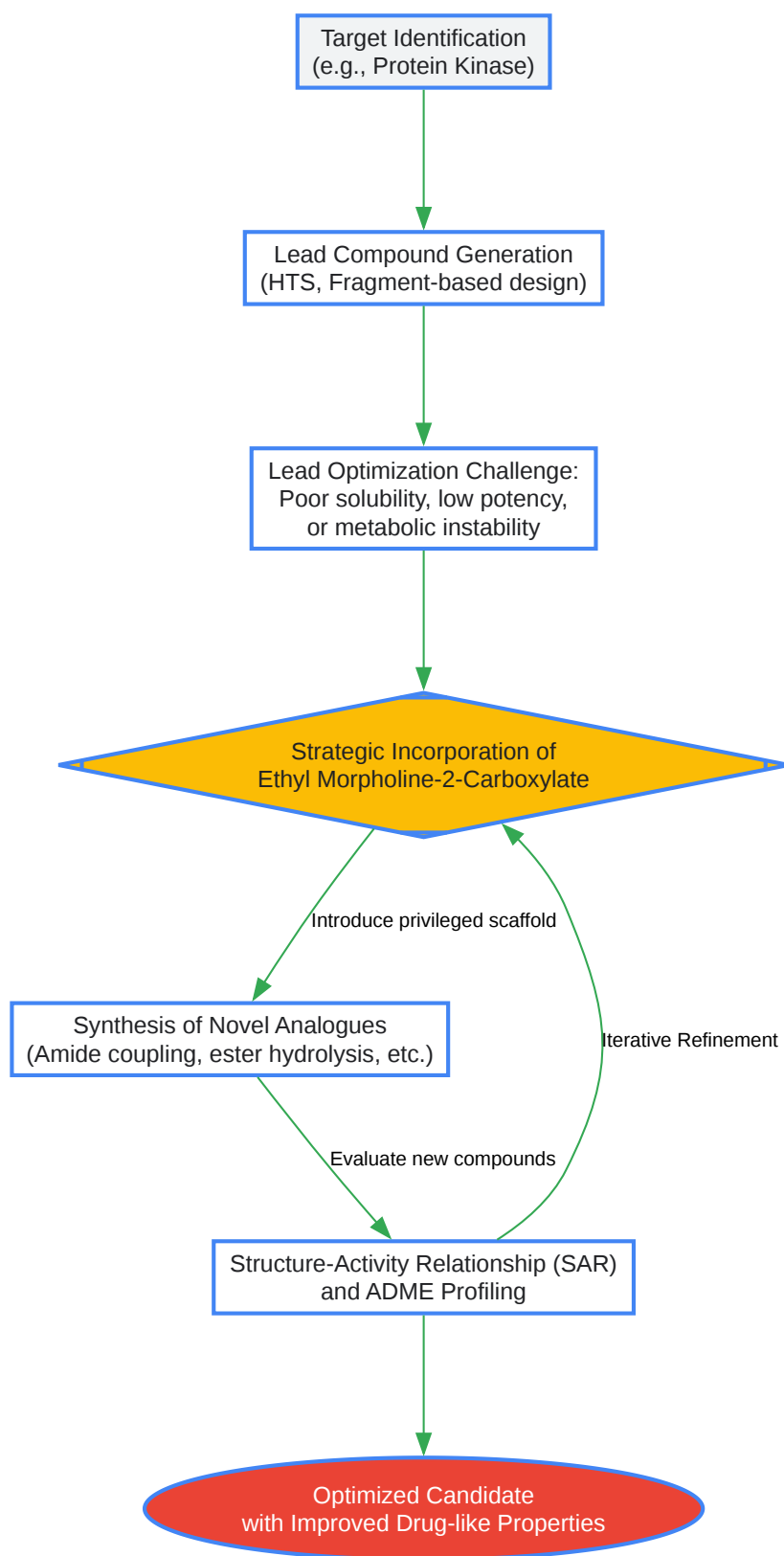
The **ethyl morpholine-2-carboxylate** derivative combines the benefits of the morpholine ring with the functionality of an ester. The ester group at the 2-position can serve multiple purposes:

- **Synthetic Handle:** It can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, allowing for the attachment of other pharmacophoric groups.
- **Prodrug Strategy:** The ester may function as a prodrug, which is hydrolyzed in vivo by esterases to release the active carboxylic acid form.

- Receptor Interaction: The carbonyl oxygen can act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target.

## Logical Workflow for Drug Discovery Integration

The incorporation of **ethyl morpholine-2-carboxylate** into a lead compound is a strategic decision in the optimization phase of drug discovery.



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Caption: Workflow for integrating **Ethyl Morpholine-2-carboxylate** in a lead optimization campaign.

## Safety, Handling, and Storage

Ensuring scientific integrity includes the safe and responsible handling of all chemical reagents.

### GHS Hazard Classification

**Ethyl morpholine-2-carboxylate** is classified with significant hazards that demand careful handling.

Hazard Class	GHS Code	Signal Word	Description	Source
Skin Corrosion/Irritation	H314 / H315	Danger / Warning	Causes severe skin burns and eye damage / Causes skin irritation.	[1][4]
Serious Eye Damage	H318 / H319	Danger / Warning	Causes serious eye damage / Causes serious eye irritation.	[1][4]
Target Organ Toxicity	H335	Warning	May cause respiratory irritation.	[1]

### Handling and Personal Protective Equipment (PPE)

Due to its corrosive nature, strict adherence to safety protocols is mandatory.

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[4]
- Personal Protective Equipment:
  - Wear protective gloves (chemically resistant), protective clothing, and a face shield.[4][9]

- Wear splash-resistant goggles. Contact lenses should not be worn.[9]
- Hygiene: Wash hands and any exposed skin thoroughly after handling.[4] Do not eat, drink, or smoke in the work area.[9]

## Storage and Disposal

Proper storage is essential to maintain chemical integrity and prevent accidents.

- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][4] Store in a corrosives area away from incompatible materials such as strong oxidizing agents, acids, and bases.[4]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4]

## Conclusion

**Ethyl morpholine-2-carboxylate** is more than a simple heterocyclic compound; it is a strategic building block for modern drug discovery. Its combination of a privileged morpholine scaffold and a versatile ester handle provides medicinal chemists with a powerful tool to enhance the potency, selectivity, and pharmacokinetic profiles of developmental drug candidates. A thorough understanding of its chemical properties, synthetic routes, and safety requirements, as outlined in this guide, is paramount for its successful application in the laboratory and its potential translation into future therapeutics.

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